molecular formula C22H22N2O6S B2639529 Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate CAS No. 477500-02-0

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2639529
CAS No.: 477500-02-0
M. Wt: 442.49
InChI Key: UGWQDCMYZRDWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate is a synthetic chemical compound featuring a benzofuran core linked to a phenylsulfonamide group via an amide bond. This structure classifies it as an N-acyl sulfonamide, a motif recognized in medicinal chemistry as a bioisostere of carboxylic acids . N-acyl sulfonamides are characterized by their ability to form strong hydrogen bonds, which can enhance binding affinity to biological targets, and they possess favorable physicochemical properties, such as improved metabolic stability compared to their carboxylic acid counterparts . The integration of the pyrrolidine ring, a common feature in pharmacologically active compounds, further contributes to this molecule's potential as a versatile building block in drug discovery. The primary research value of this compound lies in its potential as a scaffold for inhibitor discovery. Compounds containing the N-acyl sulfonamide group have demonstrated significant activity as inhibitors of carbonic anhydrases , which are enzymes targeted for the treatment of conditions like glaucoma, epilepsy, and certain cancers . Furthermore, the N-acyl sulfonamide motif itself can constitute a critical part of the pharmacophore in various approved drugs and investigational compounds, spanning applications in antivirals, antibacterials, and anticancer therapies . Researchers can utilize this chemical in hit-to-lead optimization programs to explore structure-activity relationships, particularly in developing novel enzyme inhibitors. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-2-29-22(26)20-19(17-7-3-4-8-18(17)30-20)23-21(25)15-9-11-16(12-10-15)31(27,28)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWQDCMYZRDWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the benzofuran and pyrrolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate typically involves several key steps:

  • Formation of Benzofuran Structure : The benzofuran core is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfonamide Group : The sulfonamide moiety is introduced via sulfonylation reactions, which enhance the compound's biological activity.
  • Amide Bond Formation : The final structure is completed by forming an amide bond with the pyrrolidine derivative.

The resulting compound exhibits a unique structural configuration that may interact with various biological targets due to its functional groups.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Its structural components allow it to interact with cellular pathways involved in cancer progression.
  • Antimicrobial Properties : Research has shown that similar compounds can possess antimicrobial activity, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInhibition of tumor growth
AntimicrobialActivity against bacterial strains
Enzyme InhibitionModulation of enzyme activity

Case Study 1: Anticancer Research

In a study examining the effects of various benzofuran derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer models. The compound's ability to induce apoptosis was attributed to its structural features that promote interaction with apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related compounds revealed that those with similar sulfonamide groups exhibited significant activity against Gram-positive bacteria. This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group are key features that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a benzofuran-2-carboxylate backbone with several analogs but differs in substituent chemistry (Table 1). Key comparisons include:

Compound Name Molecular Formula Key Substituents Pharmacological Relevance
Target Compound C₂₂H₂₃N₂O₆S (est.) Pyrrolidin-1-ylsulfonyl benzamido Potential antitumor/antimicrobial*
Dabigatran Amine Intermediate C₁₈H₂₂N₄O₃ Pyridin-2-yl, methylamino, 3-amino Anticoagulant intermediate
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl...) C₂₀H₂₄O₄S (est.) Cyclohexyl, methylsulfinyl Antibacterial/antifungal

*Note: Pharmacological data for the target compound is inferred from benzofuran derivatives .

  • Pyrrolidin-1-ylsulfonyl vs. Pyridinyl/Methylamino (Dabigatran Intermediate): The target compound’s sulfonamide group introduces higher polarity compared to the pyridine and amine groups in Dabigatran’s intermediate. This may reduce lipophilicity but improve solubility and target specificity.
  • Cyclohexyl vs.

Pharmacological Activity

Benzofuran derivatives exhibit bioactivity modulated by substituents:

  • Antimicrobial Activity: Methylsulfinyl and cyclohexyl groups in ’s compound enhance antibacterial efficacy via hydrophobic interactions with microbial membranes . The target compound’s sulfonamide group may similarly disrupt microbial enzymes or DNA gyrase.
  • Antitumor Potential: Sulfonyl groups are known to inhibit tyrosine kinases or topoisomerases, suggesting the target compound could share mechanistic pathways with sulfonamide-based chemotherapeutics .

Physicochemical Properties

  • Lipinski’s Rule of Five compliance may vary due to the sulfonamide’s polarity.
  • Solubility: The pyrrolidinylsulfonyl group increases water solubility compared to the cyclohexyl-containing analog, which is more lipophilic .

Crystallographic Insights

While the target compound’s crystal structure remains unreported, analogs like Ethyl 2-(5-cyclohexyl-3-methylsulfinyl...) exhibit hydrogen-bonded networks stabilized by sulfinyl and ester groups . The pyrrolidinylsulfonyl moiety in the target compound may promote similar intermolecular interactions, influencing packing efficiency and stability.

Biological Activity

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structural composition that includes a benzofuran core, a pyrrolidine ring, and a sulfonyl group, which contributes to its diverse biological activities.

Structural Overview

The compound's structure can be broken down into several key components:

  • Benzofuran Core : Provides a stable platform for biological interactions.
  • Pyrrolidine Ring : Enhances the compound's ability to interact with biological targets.
  • Sulfonyl Group : May play a critical role in receptor binding and enzyme inhibition.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The unique structural features enable the compound to modulate various biological pathways, potentially leading to therapeutic effects.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial in various biochemical pathways.
  • Receptor Binding : Its structure allows for effective binding to specific receptors, which can alter cellular responses.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeObserved EffectsReference
AnticancerInhibits cell proliferation in cancer lines
AntimicrobialEffective against certain bacterial strains
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value lower than that of standard chemotherapeutic agents, suggesting its potential as an anticancer drug candidate .
  • Antimicrobial Activity : The compound has been tested against multiple bacterial strains, demonstrating effective antimicrobial properties. Notably, it showed potency against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development in treating resistant infections .
  • Enzyme Interaction Studies : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for specific enzymes, suggesting its utility in modulating metabolic pathways relevant to disease states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.